2-(4-Cyclobutylpiperazin-1-yl)ethan-1-ol
Overview
Description
Scientific Research Applications
Histamine H3 Receptor Antagonist Synthesis : A study conducted by Pippel et al. (2010) discusses the synthesis of a hydroxyproline-based H3 receptor antagonist, which includes 2-(4-Cyclobutylpiperazin-1-yl)ethan-1-ol in its process. This research is significant in the field of medicinal chemistry for the development of new drugs (Pippel et al., 2010).
Inhibitors of 15-Lipoxygenase : Asghari et al. (2016) synthesized novel derivatives of 5,5′-(ethane-1,2-diyl)bis compounds, which showed potential as inhibitors of 15-lipoxygenase. This research suggests possible applications in the treatment of diseases where 15-lipoxygenase plays a role (Asghari et al., 2016).
Antibacterial Activity : A study by Merugu et al. (2010) focuses on the synthesis of benzyl piperazine with pyrimidine and isoindolinedione, showcasing its potential antibacterial activity. This emphasizes the role of this compound in creating compounds with antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Activity : Jiang et al. (2016) synthesized 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives and evaluated their anticancer activity. The findings suggest potential applications in cancer therapy (Jiang, Xu, & Wu, 2016).
Cyclobutene Synthesis : Alcaide et al. (2015) demonstrated the use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides in a metal-free direct [2+2] cycloaddition reaction of alkynes to synthesize substituted cyclobutenes. This research highlights the utility of such compounds in organic synthesis (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
HIV-1 Attachment Inhibitors : Wang et al. (2009) explored azaindole derivatives as inhibitors of HIV-1 attachment, showing the potential of related compounds in the treatment of HIV (Wang et al., 2009).
Mechanism of Action
While the exact mechanism of action for “2-(4-Cyclobutylpiperazin-1-yl)ethan-1-ol” is not specified in the search results, a related compound, Ulotaront (SEP-363856), is a trace-amine associated receptor 1 (TAAR1) agonist with 5-HT1A receptor agonist activity . TAAR1 is a G-protein-coupled receptor that is expressed in cortical, limbic, and midbrain monoaminergic regions. It is activated by endogenous trace amines, and is believed to play an important role in modulating dopaminergic, serotonergic, and glutamatergic circuitry .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-(4-cyclobutylpiperazin-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-9-8-11-4-6-12(7-5-11)10-2-1-3-10/h10,13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQUARHRWXITTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864762-45-7 | |
Record name | 2-(4-cyclobutylpiperazin-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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